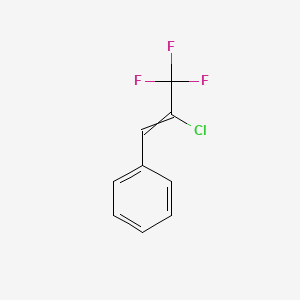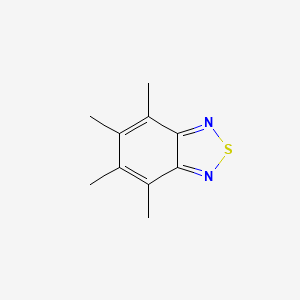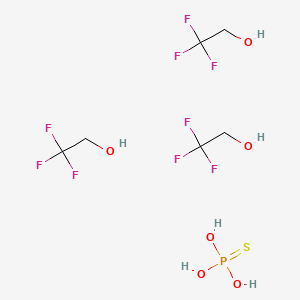
But-2-ene-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-ene-2-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ene-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of thiols or the cleavage of sulfones or sulfinic derivatives . Another method includes the insertion of sulfur dioxide (SO2) into organic molecules . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes or the use of sulfinylation reactions. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
But-2-ene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfones, thiols, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
But-2-ene-2-sulfinic acid has several scientific research applications:
Mechanism of Action
The mechanism by which but-2-ene-2-sulfinic acid exerts its effects involves the reactivity of the sulfinic acid group. This group can undergo various chemical transformations, such as oxidation and reduction, which are mediated by specific molecular targets and pathways. For example, the oxidation of the sulfinic acid group can generate reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to but-2-ene-2-sulfinic acid include other sulfinic acids, such as methanesulfinic acid and benzenesulfinic acid . These compounds share the sulfinic acid functional group but differ in their carbon backbone structure.
Uniqueness
This compound is unique due to its specific butene backbone, which imparts distinct chemical properties and reactivity compared to other sulfinic acids. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
109521-94-0 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
but-2-ene-2-sulfinic acid |
InChI |
InChI=1S/C4H8O2S/c1-3-4(2)7(5)6/h3H,1-2H3,(H,5,6) |
InChI Key |
BNFSTVJFGUUIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


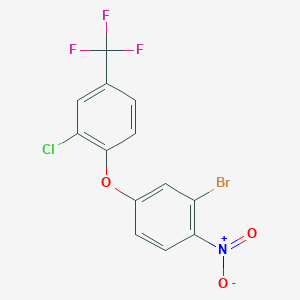
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
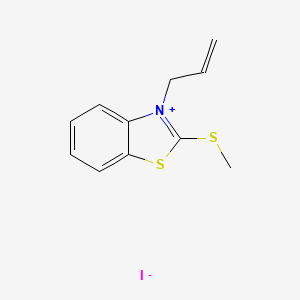
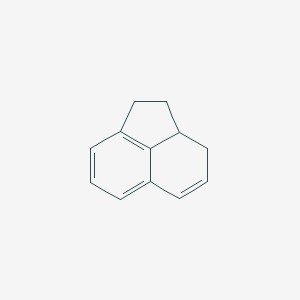
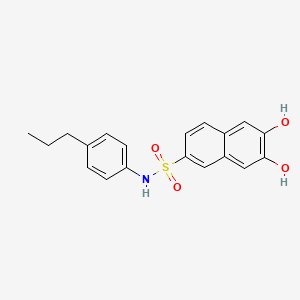
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
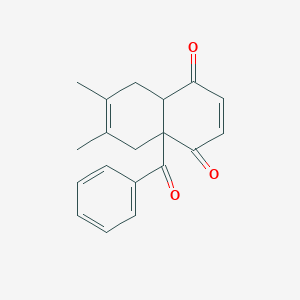
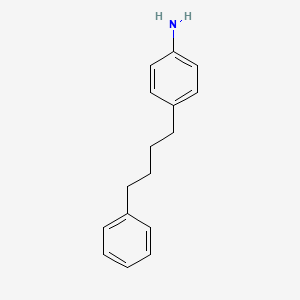
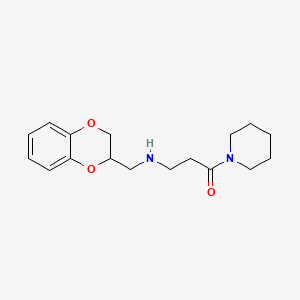

![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
